molecular formula C10H18Cl2N4 B13465260 N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13465260
M. Wt: 265.18 g/mol
InChI Key: JJEBORGAKGGUCK-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride is a piperidine-based compound featuring a pyridazine substituent at the 1-position of the piperidine ring and an N-methyl group. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. Piperidine derivatives are widely explored for their conformational flexibility and ability to interact with biological targets, such as potassium channels (e.g., Kv1.5) .

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

N-methyl-1-pyridazin-3-ylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-11-9-4-7-14(8-5-9)10-3-2-6-12-13-10;;/h2-3,6,9,11H,4-5,7-8H2,1H3;2*1H

InChI Key

JJEBORGAKGGUCK-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=NN=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via nucleophilic substitution reactions, where a suitable pyridazine derivative reacts with the piperidine intermediate.

    Methylation: The methyl group is introduced through methylation reactions using methylating agents such as methyl iodide.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyridazine or piperidine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride with structurally related dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (if known) Purity/Yield Source
This compound C₁₀H₁₆Cl₂N₅* 279.18† Pyridazine ring, N-methyl piperidine Not explicitly reported Not specified
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine dihydrochloride (DDO-02003) Not provided Not provided Benzooxazole, 4-methoxyphenyl substituent Kv1.5 potassium channel modulator Isolated product
3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride C₁₁H₂₁Cl₂N₃S 298.07‡ Thiazole ring, 3-methyl piperidine Not reported 95% purity
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃Cl₂N₃ 236.14 Pyrrolidine, pyridine ring Safety data available (non-classified) Not specified
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride Not provided Not provided Triazolopyridine, 4-chlorophenylpiperazine Pharmaceutical impurity (BP) Not specified
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-amine dihydrochloride C₉H₁₆Cl₂N₄O₂S§ 335.23‡ Imidazole sulfonyl group Not reported Not specified

Notes:

  • *Estimated molecular formula (base: C₁₀H₁₆N₅ + 2HCl).
  • †Calculated molecular weight based on formula.
  • ‡Discrepancy noted in : Reported molecular weight (196.59 g/mol) conflicts with theoretical calculation (298.07 g/mol). Data may refer to another compound.
  • §Hypothetical formula for Enamine compound (); reported weight (186.06 g/mol) likely erroneous.

Key Structural and Functional Differences

Heterocyclic Substituents: Pyridazine vs. Benzooxazole/Thiazole: The pyridazine ring in the target compound is a diazine, offering two nitrogen atoms for hydrogen bonding. In contrast, DDO-02003 () incorporates a benzooxazole, which introduces a larger aromatic system that may enhance lipophilicity and π-π stacking interactions . The thiazole-containing analog () includes sulfur, which could influence electronic properties and metabolic stability . Pyrrolidine vs.

Pharmacological Implications :

  • DDO-02003’s role as a Kv1.5 potassium channel modulator suggests that similar piperidine derivatives may target ion channels. Structural variations (e.g., pyridazine vs. benzooxazole) could modulate selectivity or potency .
  • The triazolopyridine impurity () highlights the importance of structural complexity in pharmaceutical intermediates, where chlorine atoms may enhance lipophilicity and bioavailability .

Synthetic and Purity Considerations :

  • The thiazole-containing analog () was synthesized with 95% purity, emphasizing the need for rigorous purification in dihydrochloride salt preparation .
  • Safety data for the pyrrolidine analog () indicate standard handling protocols for dihydrochloride salts, including skin/eye protection and controlled ventilation .

Biological Activity

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H16N4
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 1249245-65-5
  • InChI Key : DEMPYJPTIIPUNY-UHFFFAOYSA-N

The compound features a piperidine ring with a pyridazine moiety, which is significant for its interaction with biological targets.

This compound operates primarily through interactions with various biological pathways:

  • Target Interactions : It is known to interact with multiple cellular targets, influencing various biochemical pathways.
  • Pharmacological Applications : The compound has shown promise in areas such as:
    • Antimicrobial Activity : Exhibiting potential against various pathogens.
    • Anticancer Properties : Investigated for its ability to inhibit tumor growth in vivo.
    • Neurological Effects : Potential applications in treating neurological disorders.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving this compound:

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibition of tumor growth in xenograft models
Neurological EffectsPotential therapeutic effects on neurological disorders

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : Research indicated that the compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Cancer Research : In vivo studies showed that derivatives of this compound could inhibit the growth of human tumor xenografts in nude mice, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : The compound's structure allows it to modulate signaling pathways involved in cell proliferation and survival, particularly through inhibition of kinases relevant to cancer progression .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : The compound's lipophilicity aids in its absorption; however, modifications may be necessary to enhance oral bioavailability.

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